Isopentane

Description

Contextualization within Hydrocarbon Chemistry and Research Domains

Within the broader field of hydrocarbon chemistry, isopentane (B150273) occupies a significant position as a fundamental C₅ alkane. Its structure serves as a key example in the study of structural isomerism and its impact on physical properties like boiling point and melting point. wikipedia.orglabproinc.com The difference in branching among n-pentane, this compound, and neopentane (B1206597) leads to variations in intermolecular forces, affecting their volatility and phase transitions. wikipedia.orglabproinc.com

This compound's role extends across several research domains. In organic chemistry, it is utilized as a solvent for non-polar compounds due to its low boiling point and non-polar nature. chemicalbook.comfortunebusinessinsights.comhaltermann-carless.com This property makes it suitable for applications such as extraction and purification of natural products like plant oils and waxes. fortunebusinessinsights.com Furthermore, this compound serves as a building block and feedstock in the synthesis of other industrial chemicals, notably isoprene (B109036), a key monomer for synthetic rubber production. junyuanpetroleumgroup.comchemicalbook.commarketresearchfuture.comresearchgate.net

In physical chemistry and materials science, this compound is employed in low-temperature applications. When combined with cooling agents like liquid nitrogen or dry ice, it can achieve very low bath temperatures, making it valuable for experiments requiring cryogenic conditions, such as cryosectioning of biological tissues in histology. wikipedia.orgchemicalbook.comimarcgroup.comnyu.edu Research has also explored mixtures of this compound and n-pentane as potential cryogenic hydraulic liquids and pressure-transmitting media in low-temperature, high-pressure studies due to their low solidification temperatures. researchgate.net

The petrochemical industry heavily utilizes this compound, both as a component of natural gasoline and as a blending agent in motor fuels due to its relatively high octane (B31449) rating compared to n-pentane. wikipedia.orgchemicalbook.com Research in this area focuses on optimizing fuel blends for improved performance and reduced emissions. imarcgroup.com

Historical Evolution of Research Perspectives on this compound

The study of pentane (B18724) isomers, including this compound, dates back to the 19th century. The mixture of pentanes was first isolated in the 1860s from the destructive distillation of boghead coal. wikipedia.org Early research focused on separating and identifying these isomers based on their distinct boiling points. American chemist Cyrus Warren was credited with properly separating the pentane isomers and determining the boiling point of this compound around 30°C. wikipedia.org

Initially, research on this compound was primarily driven by the need to understand and utilize the components of natural gas and crude oil. Its presence in natural gasoline made its properties and behavior relevant to the burgeoning fuel industry. wikipedia.orgchemicalbook.com Early industrial applications likely focused on its use as a volatile solvent or a component in fuel mixtures.

As chemical synthesis techniques advanced, research expanded to explore the conversion of this compound into other valuable chemicals. The dehydrogenation of this compound to produce isoamylenes and subsequently isoprene became a significant area of study, driven by the growing demand for synthetic rubber. junyuanpetroleumgroup.comchemicalbook.comresearchgate.net

The development of low-temperature techniques in various scientific disciplines also brought this compound into focus as a suitable medium for achieving and maintaining cryogenic conditions. Its low melting point made it particularly useful for cooling baths in laboratory settings. wikipedia.orgchemicalbook.comimarcgroup.comnyu.edu

Contemporary Research Landscape and Emerging Trends for this compound

Contemporary research on this compound continues to build upon its established applications while exploring new frontiers driven by technological advancements and environmental considerations.

One significant area of current research involves the optimization of catalytic processes for the isomerization of n-pentane to this compound and the dehydrogenation of this compound to isoprene. researchgate.netkaimosi.com Researchers are investigating novel catalysts, such as platinum-promoted tungstated zirconia supported on mesoporous materials and modified zeolites, to improve reaction efficiency, selectivity, and energy consumption. researchgate.netkaimosi.com The use of techniques like in situ IR spectroscopy and molecular dynamics simulations provides deeper insights into reaction mechanisms and catalyst performance at the molecular level. kaimosi.comresearchgate.net

This compound's role as a solvent is also being re-evaluated and expanded. While traditionally used for non-polar extractions, research into its behavior in mixtures and under varying conditions, such as in supercritical fluids, is ongoing. acs.org Its application as a solvent in specific industrial cleaning processes, particularly in electronics manufacturing, is also an area of continued relevance. businessresearchinsights.comchemanalyst.com

Furthermore, the physical properties of this compound, particularly its low-temperature behavior, are still subjects of research. Studies on the solidification and viscosity of this compound/n-pentane mixtures at low temperatures and high pressures are relevant for applications requiring cryogenic hydraulic fluids or pressure-transmitting media. researchgate.net The use of this compound in conjunction with liquid nitrogen for rapid tissue freezing in biological research remains a standard technique, with ongoing efforts to understand and optimize the freezing process to prevent ice crystal formation. nyu.edu

Emerging trends in this compound research are often linked to sustainability and efficiency. The exploration of this compound as a component in renewable fuels and its role in energy-efficient technologies like foam insulation and Organic Rankine Cycles for waste heat recovery are gaining prominence. marketresearchfuture.comimarcgroup.combusinessresearchinsights.commdpi.com Research into developing eco-friendly formulations and production processes for this compound blends aligns with global environmental concerns. businessresearchinsights.com The use of this compound in geothermal power production as a working fluid is another area of ongoing interest. wikipedia.orgchemicalbook.comfactmr.com

The market dynamics of this compound, influenced by factors like raw material costs, supply-demand shifts, and regulatory measures related to VOC emissions and greenhouse gases, also indirectly shape research priorities, driving the search for more efficient production methods and environmentally friendlier applications. fortunebusinessinsights.comimarcgroup.comimarcgroup.com

Here is a data table summarizing some key physical properties of this compound relevant to research:

| Property | Value | Source |

| Chemical Formula | C₅H₁₂ | wikipedia.orgjunyuanpetroleumgroup.com |

| Molar Mass | 72.151 g/mol | wikipedia.orgfishersci.co.uk |

| Appearance | Colorless liquid | wikipedia.orgjunyuanpetroleumgroup.com |

| Odor | Gasoline-like | wikipedia.orginchem.org |

| Density (at 20°C) | 616 mg/mL (0.616 g/cm³) | wikipedia.org |

| Melting Point | -161 to -159 °C (112 to 114 K) | wikipedia.org |

| Boiling Point | 27.8 to 28.2 °C (300.9 to 301.3 K) | wikipedia.org |

| Vapor Pressure (at 20°C) | 76.992 kPa (0.76 atm, 760 mmHg approx.) | wikipedia.orginchem.org |

| Solubility in Water | None | inchem.org |

| Octane Rating (RON) | 93.7 | wikipedia.orgchemicalbook.com |

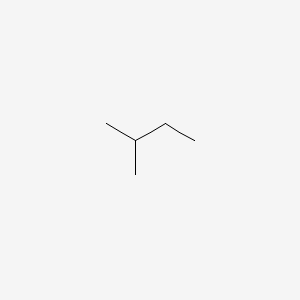

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTDNUCVQCZILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12, Array | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76701-33-2 | |

| Record name | Butene, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76701-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025468 | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Volatile liquid or gas, Colorless liquid | |

CAS No. |

78-78-4, 68513-65-5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH67814I0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Production Routes for Isopentane

Catalytic Isomerization Processes for Isopentane (B150273) Production

Catalytic isomerization of n-pentane involves the rearrangement of the carbon skeleton from a linear to a branched structure in the presence of a catalyst and typically hydrogen. google.comkau.edu.sa This reaction is equilibrium-limited, and lower temperatures generally favor the formation of this compound thermodynamically. researchgate.net

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial isomerization processes due to their ease of separation from the product stream. essentialchemicalindustry.org Bifunctional catalysts containing both metal and acid sites are commonly employed for n-pentane hydroisomerization. kau.edu.saput.ac.ir The metal sites are responsible for the dehydrogenation of paraffins to olefins and the re-hydrogenation of the isomerized olefins, while the acid sites catalyze the skeletal isomerization of the olefins. kau.edu.saput.ac.ir

Zeolitic Materials as Catalysts for this compound Isomerization

Zeolites are crystalline aluminosilicate (B74896) materials with well-defined pore structures and intrinsic acidity, making them effective solid acid supports for isomerization catalysts. essentialchemicalindustry.orgput.ac.ir Zeolites such as mordenite (B1173385) (MOR), Beta, and ZSM-5 have been investigated for n-pentane isomerization. put.ac.irkaimosi.comnih.gov Platinum (Pt) is often loaded onto these zeolites to provide the necessary metallic function for hydroisomerization. put.ac.irnih.govtandfonline.comtandfonline.com For instance, platinum on mordenite (Pt-MOR) zeolite catalysts have shown feasibility for the hydroisomerization of 1-pentene (B89616) to iso-pentane in a single reactor. tandfonline.comtandfonline.com Studies have shown that the conversion of n-pentane and selectivity to this compound can be influenced by factors such as the method of platinum incorporation and the morphology of the zeolite crystals. nih.gov

Supported Metal Catalysts for this compound Production

In addition to zeolites, other solid acid supports are used in conjunction with supported metals for this compound production. These include chlorided alumina (B75360) and sulfated metal oxides like sulfated zirconia. google.com Platinum and palladium are preferred metals for these catalysts due to their hydrogen-dissociative properties, which are crucial for the hydroisomerization mechanism. google.comtandfonline.com For example, platinum on sulfated zirconia (Pt/SZ) catalysts have been studied for n-pentane isomerization. The activity and selectivity of these catalysts can be influenced by the metal content and the preparation method. sci-hub.se Novel high surface area aluminum fluoride (B91410) supported palladium and platinum catalysts have also shown high efficiency in n-pentane hydroisomerization. kaimosi.com Tungstated zirconia supported on mesoporous materials like SBA-15, promoted with platinum, has demonstrated high selectivity towards this compound. kaimosi.comresearchgate.net

Homogeneous Catalysis in this compound Synthesis (if relevant in academic literature)

While heterogeneous catalysis is predominant in industrial this compound production, homogeneous catalysis is an important area of academic research in hydrocarbon transformations. Homogeneous catalysts are in the same phase as the reactants. essentialchemicalindustry.org Although the provided search results primarily focus on heterogeneous approaches for this compound synthesis via isomerization of n-pentane or hydroisomerization of pentenes, homogeneous catalysis is broadly studied for alkane dehydrogenation and C-H activation, which are related to hydrocarbon transformations. researchgate.netcatalysis.deresearchgate.netuio.no Research in homogeneous catalysis often involves transition metal complexes and aims to develop new catalytic concepts and understand reaction mechanisms. catalysis.deresearchgate.netuio.no Some studies explore the dehydrogenation of this compound to isopentene using homogeneous iridium catalysts in academic settings. researchgate.net However, direct homogeneous catalytic isomerization of n-pentane to this compound with high industrial relevance was not prominently featured in the provided search results.

Development of Novel Catalysts for Enhanced this compound Yield and Selectivity

Ongoing research focuses on developing novel catalysts with improved activity, selectivity, and stability for this compound production. This includes modifying existing catalyst systems and exploring new materials. For example, studies investigate the influence of promoters and support modifications on catalytic performance. The addition of elements like La and Ni to sulfated zirconia-alumina catalysts has been shown to improve dispersion of the metal and enhance acidity, leading to higher this compound yields. kaimosi.com Palladium-modified sulfated zirconia-alumina catalysts have demonstrated improved catalytic activity and stability in n-pentane isomerization. sci-hub.seresearchgate.net Novel non-noble metal catalysts, such as nickel-modified persulfated alumina@zirconia core-shell catalysts, are being developed as alternatives to precious metal catalysts. researchgate.net Hierarchical zeolites with modified acidity and pore structures are also being explored to enhance selectivity and reduce coke formation. acs.org The use of supercritical impregnation methods has been shown to improve the dispersion of active components on supports, leading to enhanced catalytic performance. kaimosi.comresearchgate.net

Alternative and Non-Catalytic Pathways for this compound Formation

While catalytic processes, particularly the isomerization of n-pentane, are common for this compound production, alternative and non-catalytic pathways also exist or are being explored. The isomerization of n-pentane to this compound can proceed via both monomolecular and bimolecular mechanisms. mpg.deresearchgate.net The monomolecular pathway is thought to occur on Lewis acid sites, involving hydride abstraction from the n-alkane. mpg.deresearchgate.net The bimolecular pathway involves the reaction of a carbenium ion with an alkene to form a larger carbenium ion (e.g., C₁₀ for n-pentane), followed by beta-scission and hydride shift to yield the iso-alkane product. mpg.deresearchgate.net

Non-catalytic methods for hydrocarbon conversion often require high temperatures, leading to less selective reactions and the formation of unwanted byproducts like pyrolysis and isomerization products. junyuanpetroleumgroup.com For instance, the dehydrogenation of this compound to isopentene, a precursor for isoprene (B109036), typically occurs at high temperatures (above 500-600 °C), which can result in significant side reactions. junyuanpetroleumgroup.com

Research into alternative approaches includes exploring different reaction conditions and intermediates. For example, studies on the catalytic oxidative dehydrogenation of n-pentane have shown that this route can be more feasible for producing olefins from alkanes compared to direct catalytic dehydrogenation. cardiff.ac.uk While this focuses on olefin production, understanding such pathways can provide insights into potential routes or intermediates relevant to this compound formation or its precursors.

Green Chemistry Principles in this compound Production

The application of green chemistry principles in the production of chemicals like this compound is increasingly important to reduce environmental impact and promote sustainability. medcraveonline.comchemmethod.comecoonline.com Green chemistry emphasizes the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. chemmethod.comecoonline.comepa.gov Key principles include waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, using safer solvents, designing for energy efficiency, using renewable feedstocks, reducing derivatives, employing catalysis, designing for degradation, and real-time analysis for pollution prevention. ecoonline.comepa.govyale.edu

Sustainable Feedstocks for this compound Synthesis

Traditionally, this compound is primarily derived from petrochemical sources, such as natural gas and as a byproduct of crude oil refining processes like catalytic cracking and steam cracking. wikipedia.orgfactmr.com However, there is a growing interest in utilizing sustainable feedstocks for chemical production to reduce reliance on finite fossil resources and mitigate environmental concerns. google.comrsc.orgacs.org

Sustainable feedstocks can include biomass-derived materials, agricultural and forestry residues, municipal solid waste, and other renewable resources. google.comrsc.orgnih.gov Research is exploring the conversion of these materials into various chemicals, including hydrocarbons. For instance, bioethanol, derived from biomass like sugarcane, corn, and food or wood waste, is being investigated as a renewable starting material for the production of various chemicals. acs.org While direct synthesis of this compound from bioethanol is not a primary current method, the broader effort to create bio-based hydrocarbons and intermediates from renewable sources could potentially impact future this compound production routes.

Energy-Efficient Protocols and Process Intensification

Minimizing energy consumption is a crucial aspect of green chemistry and sustainable chemical production. medcraveonline.comecoonline.comyale.edu Energy-efficient protocols and process intensification strategies aim to reduce the energy requirements of chemical processes, which in turn lowers operational costs and greenhouse gas emissions associated with energy generation. aiche.orgenergy.govmdpi.com

Process intensification involves the development of novel apparatuses and techniques that lead to substantial improvements in manufacturing and processing, such as dramatic reductions in equipment size, energy consumption, or waste production. aiche.orgenergy.govmdpi.comfrontiersin.org This can involve combining multiple unit operations into a single piece of equipment, such as reactive distillation, which integrates reaction and separation. researchgate.netenergy.govmdpi.comacs.org

In the context of this compound production, particularly through the isomerization of n-pentane, process intensification techniques like catalytic distillation can offer significant energy savings and reduced carbon dioxide emissions compared to conventional processes that involve separate reaction and separation steps. researchgate.net A validated model comparing conventional and intensified processes for isooctane (B107328) production (which can involve this compound as an inert or byproduct) demonstrated that catalytic distillation resulted in substantial energy savings and reduced CO₂ emissions. researchgate.net

Other approaches to energy efficiency include optimizing reaction conditions such as temperature and pressure, using highly selective catalysts that minimize side reactions and thus reduce the need for energy-intensive separations, and exploring alternative energy sources or heating methods like microwave technology. medcraveonline.comecoonline.comresearchgate.net Designing synthetic methods to be conducted at ambient temperature and pressure whenever possible is also a key principle for minimizing energy input. ecoonline.comyale.edu

The application of process intensification and the development of energy-efficient protocols are vital for making this compound production more sustainable and environmentally friendly, aligning with the broader goals of green chemistry.

Fundamental Chemical Reactivity and Mechanistic Studies of Isopentane

Reaction Kinetics and Thermodynamics of Isopentane (B150273) Transformations

The study of reaction kinetics and thermodynamics provides insights into the rates and energy changes associated with chemical transformations involving this compound. Thermodynamics focuses on the energy differences between reactants and products, predicting the feasibility and extent of a reaction, while kinetics examines the reaction rate and the step-by-step pathway (mechanism) by which it occurs. webassign.netrroij.com

Activation Energies and Transition State Analysis of this compound Reactions

The activation energy (Ea) is the minimum energy required for a reaction to occur, representing the energy barrier between reactants and products. vaia.com The transition state is a high-energy, unstable molecular configuration that exists momentarily at the peak of this energy barrier during the conversion of reactants to products. vaia.commasterorganicchemistry.com Analyzing the activation energies and transition states of this compound reactions provides critical information about the reaction pathway and rate. Computational methods, such as transition state theory (TST) and canonical variational transition state theory (CVT), are often employed to calculate rate coefficients and understand the potential energy surfaces of reactions involving this compound, particularly for hydrogen abstraction reactions. researchgate.netacs.orgresearchgate.net The energy barriers for abstracting primary, secondary, and tertiary hydrogen atoms from this compound have been found to be consistent with the corresponding C-H bond dissociation energies. researchgate.net

Radical Reactions of this compound

Radical reactions, characterized by species with unpaired electrons, play a significant role in the chemistry of alkanes like this compound, particularly at high temperatures or under irradiation. vedantu.com These reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps.

This compound in Combustion Chemistry Mechanisms

This compound is a component of fuels like gasoline, and its combustion chemistry is a critical area of study. wikipedia.orgfiveable.me Combustion involves complex radical chain reactions. Detailed kinetic mechanisms are developed to model the oxidation and combustion of hydrocarbons, including this compound, describing the numerous elementary reactions that occur at both high and low temperatures. researchgate.netpsu.eduresearchgate.net These mechanisms are hierarchical, building upon the fundamental chemistry of smaller molecules. psu.edu Studies using techniques like ReaxFF molecular dynamics simulations investigate the decomposition mechanisms, showing that initial pyrolysis involves homolytic cleavage of C-H and C-C bonds. researchgate.net The combustion characteristics of this compound have been compared to other pentane (B18724) isomers, showing differences in intensity and product formation. researchgate.net

Photochemically Initiated Reactions of this compound

Photochemical reactions are initiated by the absorption of light, which can lead to the formation of reactive species like radicals. scribd.com this compound can undergo photochemically initiated reactions in the atmosphere, contributing to processes like photochemical smog formation. researchgate.netscribd.com Studies using smog chambers investigate the atmospheric photochemical reactions of hydrocarbons like this compound in the presence of nitrogen oxides (NOx). researchgate.netresearchgate.net The photolysis of species like HONO can be responsible for initiating radical reactions involving this compound in these environments. researchgate.netresearchgate.net

H-Abstraction Reactions of this compound by Radicals

Hydrogen abstraction is a fundamental elementary step in many radical reactions of alkanes. In this process, a radical removes a hydrogen atom from the alkane, forming a new radical. This compound has primary, secondary, and tertiary hydrogen atoms, which exhibit different reactivities towards abstraction due to differences in bond dissociation energies and steric effects. vedantu.comresearchgate.netdoubtnut.com Studies have investigated the rates and mechanisms of H-abstraction from this compound by various radicals, including H atoms and methyl radicals (CH3•). rsc.orgresearchgate.netresearchgate.netrsc.org Theoretical calculations using quantum mechanical methods are used to determine the potential energy surfaces and rate coefficients for these abstraction reactions. rsc.orgresearchgate.netresearchgate.net The selectivity of hydrogen abstraction is influenced by the type of hydrogen atom (primary, secondary, or tertiary), with tertiary hydrogens generally being the most reactive towards abstraction by free radicals. doubtnut.comrsc.org

This compound as a Substrate in Advanced Organic Synthesis (focus on functionalization)

The functionalization of unactivated C-H bonds in alkanes like this compound is a significant challenge in organic synthesis due to their inherent inertness and the subtle differences in the reactivity of various C-H bonds. snnu.edu.cnumich.edu Despite these challenges, progress has been made in developing methods for the selective functionalization of this compound.

One approach involves site-selective C-H functionalization using photocatalysis. For instance, studies have shown that decatungstate anion photocatalysis can achieve predominantly secondary C-H functionalization of this compound under certain conditions. nih.govacs.org However, the presence of a tertiary carbon does not always guarantee selective functionalization at that site, as competing reactions can occur. acs.org For example, the reaction of this compound with ethyl acrylate (B77674) catalyzed by TBADT resulted in a mixture of products from both methine (tertiary) and methylene (B1212753) (secondary) C-H cleavage. acs.org

Transition metal catalysis, particularly using iridium and rhodium complexes, has also been explored for the C-H activation and functionalization of alkanes. snnu.edu.cnumich.eduresearchgate.net While many studies focus on cyclic alkanes, research is ongoing to extend these methods to acyclic and branched alkanes like this compound. snnu.edu.cnresearchgate.net Site-selective C-H alkylation of unreactive hydrocarbons, including this compound, has been achieved using manganese catalysts under blue-light irradiation, demonstrating selectivity for tertiary over secondary and secondary over primary C-H bonds. researchgate.net

Another area of research involves the use of frustrated radical pairs for regioselective aliphatic C-H functionalization. nih.gov For this compound, predominantly secondary C-H functionalization was observed with certain reagents, while others favored primary functionalization. nih.gov

Dehydrogenation Kinetics of this compound

The dehydrogenation of this compound is a crucial process for the production of isopentenes and isoprene (B109036), valuable monomers in the polymer industry. google.comjunyuanpetroleumgroup.com This reaction is typically carried out catalytically and is endothermic, requiring elevated temperatures. researchgate.netresearchgate.netgoogle.com

The dehydrogenation of this compound can occur in a single step to directly produce isoprene, or more commonly, in a two-step process where this compound is first dehydrogenated to isopentenes (primarily 2-methyl-1-butene (B49056) and 2-methyl-2-butene), followed by the dehydrogenation of isopentenes to isoprene. google.comjunyuanpetroleumgroup.com The two-step process generally offers better yields and facilitates product separation. google.com

Various catalysts have been investigated for this compound dehydrogenation, including chromia-alumina, platinum-based catalysts, and iridium catalysts. researchgate.netgoogle.comjst.go.jpgoogle.com Chromia-alumina catalysts have been used commercially, but catalyst deactivation due to coke deposition is a significant challenge affecting reaction kinetics and catalyst longevity. jst.go.jpcapes.gov.brosaka-u.ac.jp

Kinetic models for this compound dehydrogenation often consider a consecutive reaction network: this compound → isopentenes → isoprene. jst.go.jposaka-u.ac.jp Side reactions, such as cracking and isomerization, also occur, influencing product selectivity. researchgate.nettandfonline.com Studies on chromia-alumina catalysts have shown that the conversion of this compound and the yield of isopentenes decrease relatively quickly with process time due to catalyst fouling, while the yield of isoprene decreases more slowly. jst.go.jpcapes.gov.br

The kinetics of oxidative dehydrogenation of this compound have also been studied, utilizing catalysts such as mixtures of bismuth, molybdenum, and alumina (B75360). osti.gov Computer simulations based on simplified consecutive/competitive reaction networks have shown reasonable agreement with experimental data for oxidative dehydrogenation, particularly at shorter retention times. osti.gov

The equilibrium constants for this compound dehydrogenation and the isomerization of isoamylenes are dependent on thermodynamic conditions. idosi.org Temperature significantly influences the equilibrium, with lower temperatures favoring the formation of this compound in hydroisomerization processes. tandfonline.comidosi.org

Research into improving dehydrogenation kinetics and catalyst stability continues, exploring different catalyst compositions, supports, and reaction conditions. researchgate.netgoogle.comidosi.org

Representative Data on this compound Dehydrogenation (Illustrative)

While specific detailed kinetic data varies significantly depending on the catalyst and reaction conditions, the following table provides an illustrative example of how conversion and product yields might change over time-on-stream in a catalytic dehydrogenation process, highlighting the effect of catalyst deactivation.

| Time-on-Stream (h) | This compound Conversion (%) | Isopentenes Yield (%) | Isoprene Yield (%) |

|---|---|---|---|

| 0 | 45 | 40 | 3 |

| 1 | 40 | 37 | 3 |

| 2 | 35 | 32 | 2.8 |

| 3 | 30 | 28 | 2.5 |

Note: This table presents hypothetical illustrative data to demonstrate the concept of catalyst deactivation in this compound dehydrogenation and is not based on a specific cited source.

Theoretical and Computational Chemistry Studies of Isopentane

Quantum Mechanical Investigations of Isopentane (B150273) Molecular Structure and Energetics

Quantum mechanics is a fundamental theory in chemistry used to describe the electronic structure and properties of atoms and molecules. stanford.edusimonsfoundation.orgroyalsocietypublishing.orgarxiv.org Applied to this compound, quantum mechanical methods help elucidate its stable structures (conformers), the energy associated with these structures, and the energy changes during reactions.

Ab Initio and Density Functional Theory (DFT) Calculations on this compound Conformations

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to determine the electronic structure and properties of molecules from first principles, without relying on experimental data. acs.orgnih.govmdpi.com These methods are frequently applied to study the different spatial arrangements, or conformers, that a molecule can adopt due to rotation around single bonds. mdpi.com Studies on this compound have utilized DFT methods, such as B3LYP-D3(BJ) and M06-2X-D3, with various basis sets (e.g., 6-311G(2df,2p) and ma-def2-TZVP) to optimize the geometries of its conformers. rsc.org These calculations can predict the relative energies and populations of different conformers at various temperatures. rsc.org For instance, investigations have compared the populations of different this compound conformers and their corresponding positive ions as a function of temperature. rsc.org Ab initio calculations, including MP2 level studies, have also been used to investigate complexes involving this compound as a model for amino acid residues, examining binding energies. nih.gov

Vibrational and Electronic Spectroscopy Simulations for this compound

Computational simulations of vibrational and electronic spectroscopy provide theoretical spectra that can be compared with experimental results to help identify molecular structures and understand electronic transitions. Vibrational spectroscopy, such as infrared and Raman spectroscopy, probes the vibrational modes of a molecule, which are related to its structure and bonding. Electronic spectroscopy, such as UV-Vis spectroscopy, examines the transitions between electronic energy levels. Quantum chemical calculations using DFT have been employed to predict the fundamental frequencies of neutral and cationic pentane (B18724) isomers, including this compound. researchgate.net Time-dependent DFT (TD-DFT) is used to compute excited electronic state vertical energies, aiding in the interpretation of experimental electronic spectra. researchgate.netacs.org Theoretical studies indicate that the electronic spectra of pentane isomers primarily involve mixed valence-Rydberg type transitions that converge to the ionization potentials. researchgate.net For this compound, a unimolecular dissociation to C₂H₅• and C₃H₇• radicals at 9.62 eV has been predicted from theory. researchgate.net

Potential Energy Surface (PES) Analysis for this compound Reactions

Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a molecular system as a function of its geometry. This allows for the identification of stable structures (minima) and transition states (saddle points) that connect reactants and products in a chemical reaction. mdpi.com PES analysis is crucial for understanding reaction mechanisms and predicting reaction rates. Studies on this compound have focused on the hydrogen abstraction reactions by radicals, such as hydrogen atoms (H) and methyl radicals (CH₃). rsc.orgresearchgate.netrsc.org DFT methods, including B3LYP-D3(BJ) and M06-2X-D3, combined with higher-level single-point energy calculations like DLPNO-CCSD(T), have been used to explore the minimum energy paths on the PES for these reactions in both this compound molecules and their positive ions. rsc.orgrsc.org These studies have characterized the energy barriers for abstracting primary, secondary, and tertiary hydrogen atoms, finding consistency with bond dissociation energies. researchgate.net PES analysis, coupled with transition state theory (TST) and canonical variational transition state theory (CVT), has been used to determine the rate coefficients for these abstraction reactions over a range of temperatures. researchgate.net The inclusion of quantum mechanical tunneling effects, using methods like small-curvature tunneling (SCT), has been shown to improve agreement with experimental data for rate coefficients. researchgate.net Furthermore, PES analysis has been applied to study reactions involving the cyano radical (CN) with this compound, demonstrating the use of neural networks trained on computational data to represent reactive PESs. acs.orgethz.ch

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods that simulate the motion of atoms and molecules over time based on classical mechanics. koreascience.krresearchgate.net MD simulations are used to study the dynamic behavior of systems, including phase transitions, diffusion, and interactions between molecules.

This compound in Solution-Phase and Confinement Dynamics

MD simulations have been employed to study the behavior of this compound in different environments, including solution and confined spaces. In solution, this compound can act as a solvent or be a solute itself. Studies have investigated the optical dephasing of molecules like azulene (B44059) in this compound solution using techniques that provide insights into the solution dynamics. aip.org this compound is also used experimentally in conjunction with liquid nitrogen to create low-temperature baths for techniques like cryosectioning and EPR spectroscopy, where the dynamics of solvent phases around proteins in frozen solution are studied. wikipedia.orgnih.govnih.gov

The behavior of this compound under confinement, such as within nanopores or carbon nanotubes, has been explored using MD simulations. nih.govresearchgate.netnih.govacs.org These studies compare the diffusion and structural properties of this compound with its isomers, n-pentane and neopentane (B1206597), in confined environments like zeolite NaY and one-dimensional channels of AlPO₄-5 and carbon nanotubes. nih.govresearchgate.netacs.org Results indicate that the self-diffusivity of pentane isomers in these confined spaces can differ from their bulk behavior and is influenced by molecular shape and interactions with the pore walls. nih.govresearchgate.netacs.org For instance, this compound has shown higher diffusivity than n-pentane in AlPO₄-5 channels, attributed to its higher cross-section being closer to the void cross-section. researchgate.netacs.org Simulations have also revealed superdiffusive motion for this compound in carbon nanotubes. researchgate.netacs.org Experimental studies using gravimetric techniques have also investigated the capillary condensation of this compound in mixtures with other hydrocarbons and CO₂ in nanopores, providing experimental data to complement computational studies on confinement effects. nih.govacs.org

Intermolecular Interactions of this compound

Intermolecular interactions are the forces between molecules, which influence the physical properties and behavior of substances. libretexts.orginspiraadvantage.com In hydrocarbons like this compound, London dispersion forces are the primary type of intermolecular interaction. libretexts.org MD simulations are valuable for studying these interactions and their impact on macroscopic properties. Simulations of liquid pentane isomers, including this compound, have investigated thermodynamic, structural, and dynamic properties, as well as transport coefficients like self-diffusion, viscosity, and thermal conductivity, based on intermolecular potentials like the Lennard-Jones potential. koreascience.krresearchgate.net These studies have shown that intermolecular interactions become weaker as molecular branching increases and surface area decreases, influencing properties like pressure and inter-carbon Lennard-Jones energy. koreascience.kr The distances between intermolecular sites have been observed to be larger with increased branching in simulations. koreascience.kr MD simulations are also used to study interactions in mixtures containing this compound, such as those involving CO₂ in nanopores. nih.govacs.org Furthermore, simulations have explored the interactions of this compound acting as a model for amino acid residues with other molecules, providing insights into non-covalent interactions relevant in biological or host-guest systems. nih.govnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6556 |

| n-Pentane | 8003 |

| Neopentane | 10950 |

| Hydrogen (atom) | 783 |

| Methyl radical | 163016 |

| Cyano radical | 104901 |

| Azulene | 9231 |

| Carbon Dioxide | 280 |

| Water | 962 |

| Ethanolamine | 700 |

| Ammonia | 223 |

| Dimethyl sulfoxide | 679 |

| 4-mercaptopyridine | 123912 |

| Isoleucine | 796 |

| Alanine | 330 |

| Glycine | 750 |

| Hydrogen radical | 783 |

Interactive Data Tables:

While specific numerical data tables directly extractable from the search results for interactive display are limited, the findings described can be conceptually represented.

Conceptual Data Representation: Relative Self-Diffusivity of Pentane Isomers in Zeolite NaY nih.gov

| Pentane Isomer | Relative Self-Diffusivity (Arbitrary Units) |

| Neopentane | High |

| This compound | Medium |

| n-Pentane | Low |

Note: This table represents the trend observed in MD simulations and neutron scattering, not precise numerical values from the snippets.

Conceptual Data Representation: Enthalpies of Formation of this compound H-Abstraction Radicals (kcal/mol) researchgate.net

| Radical Product | Enthalpy of Formation (kcal/mol) |

| C•H₂CH₂CH(CH₃)CH₃ | 12.0 |

| CH₃CH₂CH(CH₃)C•H₂ | 11.9 |

| CH₃C•HCH(CH₃)CH₃ | 9.4 |

| CH₃CH₂C•(CH₃)CH₃ | 7.0 |

Note: These values were determined using isodesmic reaction analysis in quantum mechanical studies.

Computational Catalysis Studies Involving this compound

Computational catalysis studies involving this compound often focus on its transformations, such as isomerization or cracking, which are important in the petrochemical industry for producing high-octane gasoline components. These studies utilize various computational techniques to model the interactions between this compound molecules and catalysts, aiming to understand and optimize catalytic performance.

Active Site Modeling for this compound Reactions

Active site modeling in computational catalysis aims to describe the specific locations on a catalyst surface where chemical reactions occur. For this compound transformations, this involves characterizing the interaction of this compound with the catalytic material at the atomic or molecular level. Studies may focus on the geometric and electronic structure of the active site and how it influences the adsorption and activation of this compound.

Computational studies have investigated the hydrogen extraction reactions of this compound molecules and ions, which are relevant in processes like plasma-assisted combustion. These studies characterized the strengths of C-C and C-H bonds through bond order analyses to predict changes in the active sites of this compound molecules and positive ions. rsc.org Molecular orbitals were analyzed to identify patterns for establishing forming rules, showing consistency with potential energy surface (PES) analysis. rsc.orgresearchgate.net

Elucidation of Reaction Pathways for this compound Transformations

Elucidating reaction pathways involves mapping out the step-by-step molecular transformations that occur during a chemical reaction, including the identification of intermediates and transition states. Computational methods, such as density functional theory (DFT) and ab initio calculations, are extensively used to calculate the energy barriers and reaction rates for different possible pathways.

For this compound, computational studies have explored pathways for reactions like isomerization and cracking. For instance, studies on the hydrogen extraction reactions of this compound molecules and ions by hydrogen radicals have discussed the hydrogen abstraction potential energy surfaces. rsc.orgresearchgate.netrsc.org These studies evaluated and compared the reactions at different computational levels. rsc.orgresearchgate.net The structure selectivity of different reactions was discussed based on predicted rate constant calculations across a range of temperatures (300–2000 K), and the mechanisms were compared based on this compound pyrolysis models constructed using tools like Reaction Mechanism Generator (RMG) and updated rate constants. rsc.orgrsc.org

In the context of catalytic cracking, while many studies focus on n-pentane or other hydrocarbons, the principles and computational techniques used are applicable to this compound. Studies on the catalytic cracking of pentene, an isomer of this compound, over acidic zeolites have explored monomolecular (protolytic) and bimolecular (oligomerization cracking) as main reaction pathways. mdpi.com Computational studies have also been used to analyze the reaction pathways of n-pentane cracking on zeolites. researchgate.net The isomerization of pentane to this compound is an exothermic reaction, and thermodynamic analysis has been carried out to calculate data such as standard molar enthalpy change, standard molar Gibbs free energy change, and standard equilibrium constants at various temperatures. researchgate.net

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption and Separation

Grand Canonical Monte Carlo (GCMC) simulations are a powerful computational technique used to study the adsorption and separation of fluids in porous materials, such as zeolites and Metal-Organic Frameworks (MOFs). In the context of this compound, GCMC simulations are employed to understand how this compound interacts with these materials and how it can be separated from mixtures with other hydrocarbons, such as n-pentane.

GCMC simulations allow for the calculation of adsorption isotherms, which describe the amount of a substance adsorbed by a material at a given temperature and pressure. They can also provide insights into the isosteric heat of adsorption, which is related to the strength of the interaction between the adsorbate and the adsorbent. mdpi.comresearchgate.net

Studies using GCMC simulations have investigated the adsorption and separation of n-pentane and this compound in various zeolites, including MWW, BOG, MFI, and LTA. researchgate.netresearchgate.net These simulations have shown that the adsorption capacity is influenced by the physical properties of the zeolite, such as pore size and structures, and isosteric heat. researchgate.netresearchgate.net In some zeolites (BOG, MFI, and LTA), the adsorption amount of n-pentane is higher than this compound, while the opposite is observed in MWW. researchgate.netresearchgate.net The separation capacity of n- and this compound can increase with elevated pressure and increasing this compound composition in binary mixture simulations. researchgate.net The adsorption mechanism and competition process have been examined, indicating that preferential adsorption contributions are dominant at low pressure, while the size effect becomes important at higher pressures, leading to the smaller n-pentane successfully competing in binary adsorption. researchgate.net MFI zeolite has shown good separation performance due to its high shape selectivity. researchgate.netresearchgate.net

GCMC simulations, sometimes combined with techniques like parallel tempering or Configurational-Bias Monte Carlo (CBMC), have been used to study the adsorption of alkane mixtures in zeolites. researchgate.netacs.org These studies can capture complex selectivity behavior observed in experiments, such as selectivity inversion and azeotrope formation. acs.org

Furthermore, GCMC simulations have been applied to study the adsorption and separation of pentane isomers (n-pentane, this compound, and neopentane) in functionalized UiO-66 MOF family. mdpi.comresearchgate.net These studies evaluate the impact of organic linker functionalization on adsorption isotherms, isosteric heats, and competitive behavior in mixtures. mdpi.comresearchgate.net The analysis provides a molecular-level view of host-guest and guest-guest interactions, helping to elucidate the recognition and selectivity mechanisms governing the separation of these C5 isomers. mdpi.comresearchgate.net At low loading, the isosteric heats for branched isomers (this compound and neopentane) were found to be significantly higher than for n-pentane in UiO-66-H, UiO-66-CH3, and UiO-66-COOH. mdpi.com

Molecular dynamics studies have also complemented GCMC simulations by investigating the behavior of n-pentane and this compound in one-dimensional channels of materials like AlPO4-5 and carbon nanotubes, providing insights into their diffusion and structural variations within these confined spaces. nih.gov

Table: Adsorption Characteristics of Pentane Isomers in UiO-66 Variants (Low Loading)

| Material | This compound Isosteric Heat (kJ/mol) | n-Pentane Isosteric Heat (kJ/mol) |

| UiO-66-H | 71-75 | 62-68 |

| UiO-66-CH3 | 71-75 | 62-68 |

| UiO-66-COOH | 71-75 | 62-68 |

Note: Data compiled from computational studies on UiO-66 MOFs. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Isopentane Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, MS, IR, Raman)

High-resolution spectroscopic techniques play a vital role in the structural characterization and identification of organic compounds, including isopentane (B150273). Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Raman spectroscopy provide complementary information about the molecular structure and functional groups present. These techniques are fundamental in organic chemistry laboratories for structure determination and analysis. chemistrydocs.com

NMR spectroscopy, particularly advanced techniques like multinuclear NMR (e.g., ¹H and ¹³C NMR), can provide detailed information about the hydrogen and carbon framework of this compound, including the connectivity and chemical environment of individual atoms. azom.comwisc.edu This allows for unambiguous identification and differentiation from its structural isomers.

Mass spectrometry is used to determine the molecular weight of this compound and provides fragmentation patterns that can help confirm its structure. wisc.edu Hyphenated techniques coupling chromatography with MS, such as GC-MS, are particularly powerful for identifying this compound in mixtures. cpur.in

Advanced Chromatographic Methods for this compound in Complex Matrices